molecular formula C21H16ClFN2O3 B2808872 2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955684-67-0

2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2808872
CAS No.: 955684-67-0
M. Wt: 398.82
InChI Key: QXWWIZXJAKLGAN-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16ClFN2O3 and its molecular weight is 398.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments demonstrates the versatility of these compounds in drug development. Such compounds can serve as potential leads for the development of new therapeutic agents, owing to their structural complexity and functional diversity (Kandinska, Kozekov, & Palamareva, 2006).
  • In another study, the synthesis of a compound similar to the one of interest showed the potential for creating complex molecules with specific stereochemical configurations, which are crucial for drug-receptor interactions and thus can influence the pharmacological activity (Baktır, Akkurt, Kandinska, Bogdanov, & Büyükgüngör, 2009).

Imaging and Diagnostic Applications

  • Fluorine-18-labeled benzamide analogs, including compounds with structural motifs similar to the compound of interest, have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). This suggests potential applications in diagnostic imaging for cancer detection and monitoring (Tu et al., 2007).

Synthetic Methodologies

  • Research on the convenient synthesis of tetrahydroisoquinoline derivatives via three-component reactions provides a foundation for the development of new synthetic routes. Such methodologies can be applied to produce a wide range of compounds, including those with potential pharmacological activities (Schuster, Lázár, & Fülöp, 2010).

Antimicrobial Studies

  • Synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones highlight the importance of structural modification in developing compounds with enhanced biological activity. By introducing different functional groups or modifying the core structure, researchers can achieve compounds with targeted antimicrobial properties (Patel & Patel, 2010).

Fluorinated Heterocycles in Industry

  • The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcases the relevance of such compounds in pharmaceutical and agrochemical industries. Fluorinated molecules often exhibit enhanced biological activity, stability, and membrane permeability, making them valuable in drug design and development (Wu et al., 2017).

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-18-11-15(23)4-6-17(18)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWWIZXJAKLGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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